molecular formula C9H15NO5 B2387974 2-[(tert-Butoxy)carbonyl]-1,2-oxazolidine-4-carboxylic acid CAS No. 2059954-49-1

2-[(tert-Butoxy)carbonyl]-1,2-oxazolidine-4-carboxylic acid

Cat. No.: B2387974
CAS No.: 2059954-49-1
M. Wt: 217.221
InChI Key: ZQYJUINCGONFDJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[(tert-Butoxy)carbonyl]-1,2-oxazolidine-4-carboxylic acid is a compound that features a tert-butoxycarbonyl (Boc) protecting group. This compound is often used in organic synthesis, particularly in the protection of amine groups. The Boc group is known for its stability under basic conditions and its ease of removal under acidic conditions, making it a valuable tool in synthetic chemistry.

Preparation Methods

The synthesis of 2-[(tert-Butoxy)carbonyl]-1,2-oxazolidine-4-carboxylic acid typically involves the reaction of an oxazolidine derivative with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP). The reaction is usually carried out in an organic solvent like tetrahydrofuran (THF) or acetonitrile at ambient temperature .

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and other advanced techniques can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

2-[(tert-Butoxy)carbonyl]-1,2-oxazolidine-4-carboxylic acid undergoes various chemical reactions, primarily involving the Boc protecting group. Common reactions include:

Mechanism of Action

The mechanism of action of 2-[(tert-Butoxy)carbonyl]-1,2-oxazolidine-4-carboxylic acid primarily involves the protection and deprotection of amine groups. The Boc group stabilizes the amine under basic conditions and can be selectively removed under acidic conditions. The deprotection process involves protonation of the carbonyl oxygen, elimination of the tert-butyl cation, and decarboxylation to yield the free amine .

Comparison with Similar Compounds

Similar compounds to 2-[(tert-Butoxy)carbonyl]-1,2-oxazolidine-4-carboxylic acid include other Boc-protected amines and oxazolidine derivatives. Some examples are:

The uniqueness of this compound lies in its specific structure, which combines the Boc protecting group with the oxazolidine ring, offering unique reactivity and stability properties.

Properties

IUPAC Name

2-[(2-methylpropan-2-yl)oxycarbonyl]-1,2-oxazolidine-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15NO5/c1-9(2,3)15-8(13)10-4-6(5-14-10)7(11)12/h6H,4-5H2,1-3H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZQYJUINCGONFDJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC(CO1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.